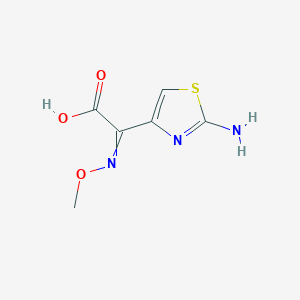

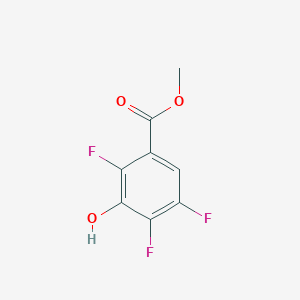

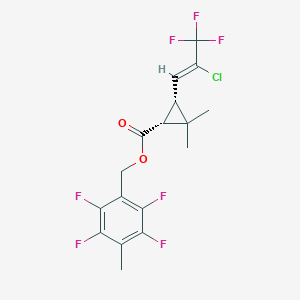

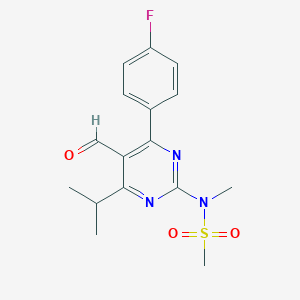

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide

Overview

Description

N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide is a chemical compound that has been studied for its potential use in various applications, including as a metabotropic glutamate receptor 1 (mGluR1) antagonist. This compound is characterized by the presence of a fluorophenyl group, a pyrimidinyl core, and a methanesulfonamide moiety, which contribute to its biological activity and physicochemical properties .

Synthesis Analysis

The synthesis of related pyrimidinyl sulfonamide derivatives has been reported in the literature. For instance, a novel sulfonamide derivative was synthesized using 4-nitrobenzenesulfonyl guanidine as the starting material, which underwent condensation with ethyl acetoacetate. This method could potentially be adapted for the synthesis of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide, although the specific synthesis route for this compound is not detailed in the provided papers .

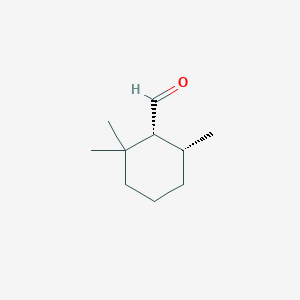

Molecular Structure Analysis

The molecular structure of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide includes several functional groups that are likely to influence its binding to biological targets. The fluorophenyl group, in particular, is a common moiety in pharmaceuticals that can enhance metabolic stability and binding affinity. The pyrimidinyl core is a versatile scaffold that is often used in medicinal chemistry due to its ability to interact with various enzymes and receptors .

Chemical Reactions Analysis

While the specific chemical reactions involving N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide are not described in the provided papers, related compounds have demonstrated the ability to act as antagonists for mGluR1, suggesting that this compound may also engage in receptor-ligand interactions that could be exploited for therapeutic purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide can be inferred from related compounds. For example, the determination of residual organic solvents in a similar compound was achieved using gas chromatography, indicating that such analytical techniques could be applied to assess the purity and quality of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. The presence of a fluorine atom suggests that the compound may have a good pharmacokinetic profile, as fluorine can improve the compound's stability and lipophilicity .

Scientific Research Applications

1. Synthesis Methods and Efficiency

Šterk et al. (2012) described a concise and efficient approach to synthesize key pyrimidine precursors for rosuvastatin, including N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide. This method offers a significant improvement over existing methodologies due to its lack of metal catalysis and cryogenic conditions, enhancing the efficiency of rosuvastatin synthesis (Šterk, Časar, Jukič, & Košmrlj, 2012).

2. Role in Rosuvastatin Synthesis

Dai Lian-hua (2011) and Andrushko et al. (2008) both highlight the significance of this compound in the synthesis of rosuvastatin, a lipid-lowering medication. These studies present methodologies for preparing rosuvastatin calcium, demonstrating the compound's crucial role in the process (Dai, 2011); (Andrushko, Andrushko, König, Spannenberg, & Börner, 2008).

3. Potential in Novel Drug Discovery

Thangarasu, Manikandan, & Thamaraiselvi (2019) explored the synthesis of novel pyrazoles using a derivative of this compound. The study indicates potential applications in drug discovery, particularly in the fields of antioxidant, anti-cancer, and anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

4. Bioactivity and Antimicrobial Properties

Subramanyam et al. (2017) demonstrated that certain sulfonamide derivatives, including those related to the queried compound, exhibit significant antibacterial, antifungal, and antioxidant activities, suggesting a broad spectrum of potential pharmacological applications (Subramanyam, Rasool, Janakiramudu, Rasheed, Sankar, & Raju, 2017).

5. Binding Studies with Bovine Serum Albumin

Meng et al. (2012) conducted studies on the binding interactions of similar compounds with bovine serum albumin, which is critical for understanding the pharmacokinetic behavior of drugs in the body (Meng, Zhu, Zhao, Yu, & Lin, 2012).

Future Directions

properties

IUPAC Name |

N-[4-(4-fluorophenyl)-5-formyl-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3S/c1-10(2)14-13(9-21)15(11-5-7-12(17)8-6-11)19-16(18-14)20(3)24(4,22)23/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCOTUDOVSLFOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440553 | |

| Record name | N-[4-(4-Fluorophenyl)-5-formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

147118-37-4, 118442-83-4 | |

| Record name | N-[4-(4-Fluorophenyl)-5-formyl-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z 008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118442834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[4-(4-Fluorophenyl)-5-formyl-6-(propan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide in pharmaceutical chemistry?

A1: This compound serves as a crucial building block in the multi-step synthesis of rosuvastatin [], a lipid-lowering agent. Its unique structure, particularly the formyl group, allows for further chemical modifications to ultimately yield the desired rosuvastatin structure.

Q2: What synthetic strategies utilize N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide?

A2: Research highlights the use of this compound in various synthetic pathways:

Q3: Are there alternative synthesis routes for N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide?

A3: While alternative routes were explored, a palladium-catalyzed formylation using carbon monoxide and hydrogen gas under pressure (50 bar) proved to be the most efficient method for producing this compound []. This method provided superior yields compared to other tested pathways, highlighting the importance of optimized catalytic processes in pharmaceutical synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.